5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Chemical properties might include reactivity and acidity/basicity.Scientific Research Applications
Synthesis and Derivative Formation
The compound 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione has been utilized in various synthetic pathways to create novel derivatives with potential biological activities. Witchard and Watson (2010) described a simple two-step synthesis process of 5-amino-3-methylimidazolidine-2,4-dione, indicating its utility in creating imidazole alkaloid analogues (Witchard & Watson, 2010). Similarly, Stana et al. (2014) synthesized new derivatives starting from 5-arylidenethiazolidine-2,4-dione and α-halo-ketones, exploring their antimicrobial activities (Stana et al., 2014).
Biological Activity and Pharmaceutical Potential
Several studies have focused on the pharmacological potential of derivatives of imidazolidine-2,4-dione. For instance, Czopek et al. (2010) synthesized derivatives with an arylpiperazinylpropyl moiety and evaluated their affinity for serotonin receptors, discovering potential antidepressant and anxiolytic activities (Czopek et al., 2010). Kucwaj-Brysz et al. (2018) provided insights into receptor-ligand interactions for novel 5-arylhydantoin derivatives, indicating their affinity for serotonin 5-HT7 receptors and potential antidepressant activity (Kucwaj-Brysz et al., 2018).
Structural and Electrochemical Studies
The structural and electrochemical properties of imidazolidine derivatives have also been explored. Shah et al. (2013) studied the DNA binding affinity of novel imidazolidine derivatives, suggesting their potential as anti-cancer drugs due to significant binding strength (Shah et al., 2013). Nosheen et al. (2012) examined the electrochemical behavior of new hydantoin derivatives, providing insights into their biochemical actions and structure-activity relationships (Nosheen et al., 2012).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity data, flammability, and any necessary safety precautions.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
properties
IUPAC Name |
5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-4-3-5-8(6-7)16-2/h3-6H,1-2H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHPONDRXEYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione |
Citations
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